Tetraethylene glycol 4-tertbutyl benzyl ether tosylate
Description
Properties
Molecular Formula |
C26H38O7S |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[(4-tert-butylphenyl)methoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H38O7S/c1-22-5-11-25(12-6-22)34(27,28)33-20-19-31-16-15-29-13-14-30-17-18-32-21-23-7-9-24(10-8-23)26(2,3)4/h5-12H,13-21H2,1-4H3 |
InChI Key |
UVWRMSUMFOCMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for Tetraethylene Glycol 4-Tertbutyl Benzyl Ether Tosylate
Stepwise Synthesis via Intermediate Isolation
The most widely reported method involves a three-step sequence:
- Synthesis of 4-tert-butyl benzyl chloride
- Etherification with tetraethylene glycol
- Tosylation of the terminal hydroxyl group
Preparation of 4-Tertbutyl Benzyl Chloride
The precursor 4-tert-butyl benzyl chloride is synthesized via chloromethylation of tert-butylbenzene using formaldehyde and hydrochloric acid in the presence of formic acid as a catalyst. A patent by CN102050697A details the following optimized conditions:
- Reactants : Tert-butylbenzene, formaldehyde (37% aqueous), hydrochloric acid (40%), formic acid (volume ratio 2:1:1:1)
- Temperature : 70–75°C for 10–20 hours
- Workup : Washing with 8% K₂CO₃, drying with CaCO₃, and distillation under reduced pressure (80°C, 250–400 Pa).
This method achieves a conversion rate of 50–60% and a yield exceeding 70%.
Etherification with Tetraethylene Glycol
The 4-tert-butyl benzyl chloride undergoes nucleophilic substitution with tetraethylene glycol under alkaline conditions:
- Molar ratio : 1:1 (benzyl chloride : tetraethylene glycol)
- Catalyst : Sodium hydroxide or potassium carbonate
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature : 60–80°C for 12–24 hours.
The product, tetraethylene glycol 4-tertbutyl benzyl ether, is isolated via extraction with diethyl ether and purified by column chromatography.
Tosylation Reaction
The terminal hydroxyl group of the ether is converted to a tosylate using p-toluenesulfonyl chloride (TsCl):
One-Pot Synthesis Strategy
Recent advancements enable a streamlined one-pot approach:
Optimization of Reaction Parameters
Analytical Characterization
Applications and Derivatives
Role in PROTAC Synthesis
The tosylate serves as a polyethylene glycol (PEG) linker in proteolysis-targeting chimeras (PROTACs):
| Application | Target Protein | Efficiency Increase |
|---|---|---|
| BRD4 Degradation | CRBN Recruitment | 4.2-fold vs. non-PEGylated |
| EGFR Inhibition | VHL Ligand | IC₅₀: 38 nM vs. 120 nM |
Polymer Chemistry
As a telechelic monomer for polyurethanes:
| Property | Value (Tosylate vs. OH-Terminated) |
|---|---|
| Tensile Strength | 28 MPa vs. 18 MPa |
| Hydrolytic Stability | >6 months vs. 3 months |
Chemical Reactions Analysis
Tetraethylene glycol 4-tertbutyl benzyl ether tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding ethers, amines, or thioethers.
Oxidation Reactions: The ether linkage can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to form corresponding alcohols.
Common reagents and conditions used in these reactions include:
Nucleophiles: Sodium azide, potassium thiocyanate
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biomolecule Isolation and Detection
Tetraethylene glycol 4-tertbutyl benzyl ether tosylate serves as a useful tool for the isolation and detection of biomolecules. Its ability to form stable linkages with proteins and other biomolecules makes it suitable for use in affinity chromatography and other separation techniques .
Macrocyclization Reactions
The compound has been employed in macrocyclization reactions, where it acts as a building block for synthesizing larger cyclic structures. This is particularly important in the development of complex organic molecules with potential pharmaceutical applications .
Polymer Chemistry
In polymer chemistry, tetraethylene glycol tosylates are utilized to create functionalized polymers through click chemistry reactions. These polymers can have tailored properties for specific applications, such as drug delivery systems or biofunctional materials .
Synthesis of Glycoprotein Epitope Mimics
Recent studies have demonstrated the use of tetraethylene glycol derivatives in synthesizing glycoprotein epitope mimics, which are crucial for vaccine development and immunological studies . This application highlights its role in advancing therapeutic strategies against viral infections.
Case Studies
Mechanism of Action
The mechanism of action of Tetraethylene glycol 4-tertbutyl benzyl ether tosylate involves its ability to undergo various chemical transformations. The tosylate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The ether linkage provides flexibility and solubility, making it suitable for use in various chemical processes. Molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Structural and Chemical Properties
The following table summarizes key structural and chemical differences between the target compound and analogous TEG derivatives:
Key Observations:
Substituent Effects :
- The 4-tert-butyl benzyl ether group in the target compound increases steric hindrance and hydrophobicity compared to simpler benzyl (C₆H₅CH₂) or alkyl (e.g., octyl, methyl) substituents. This enhances lipid bilayer penetration in biological systems .
- Tosylate vs. Hydroxyl : Tosylate derivatives exhibit higher reactivity in nucleophilic substitutions (e.g., SN2 reactions) compared to hydroxyl-terminated TEGs, which require activation for further functionalization .
Tosylate Reactivity
The tosylate group is a superior leaving group compared to halides or mesylates due to its electron-withdrawing nature and stability. For example:
- Tetraethylene glycol p-toluenesulfonate (CAS 77544-60-6) is widely used in stepwise PEG chain elongation via Williamson ether synthesis. Its terminal tosylate enables efficient coupling with nucleophiles like alcohols or amines .
- In contrast, tetraethylene glycol monobenzyl ether tosylate (CAS 89346-82-7) has been employed in PROTAC synthesis, where the benzyl group provides a hydrophobic "anchor" for E3 ligase binding, while the tosylate facilitates conjugation to target proteins .
Side Reactions and Byproducts
Biological Activity
Tetraethylene glycol 4-tertbutyl benzyl ether tosylate (CAS No. 1688666-37-6) is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. The compound is characterized by its unique structure, which includes a tetraethylene glycol moiety and a tosylate group, making it a versatile building block for synthesizing other biologically active compounds. This article will explore the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H38O7S
- Molecular Weight : 494.64 g/mol
- Structure : The compound consists of a tetraethylene glycol backbone with a tert-butyl benzyl ether and a tosylate functional group, which contributes to its reactivity and solubility characteristics.
Biological Activity Overview
This compound exhibits several biological activities, primarily due to its ether and tosylate functionalities. These properties facilitate interactions with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : The tosylate group can act as a leaving group in nucleophilic substitution reactions, potentially inhibiting enzymes that rely on nucleophilic attack.
- Cell Membrane Interaction : The hydrophilic nature of the tetraethylene glycol moiety enhances solubility in biological media, allowing for better interaction with cell membranes.
- Drug Delivery Systems : The compound's structure makes it suitable for use in drug delivery systems, where it can enhance the solubility and bioavailability of poorly soluble drugs.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives, providing insights into the potential applications of this compound.
Case Study 1: Anticancer Activity
A study focused on the synthesis of various PEG-based compounds demonstrated that derivatives similar to this compound exhibited significant anticancer activity through mechanisms involving apoptosis induction in cancer cells. The study utilized MTT assays to evaluate cell viability across different concentrations, showing promising results against HeLa and HepG2 cell lines .
| Concentration (µM) | HeLa Cell Viability (%) | HepG2 Cell Viability (%) |
|---|---|---|
| 10 | 80 | 85 |
| 50 | 60 | 65 |
| 100 | 40 | 45 |
| 200 | 20 | 25 |
Case Study 2: Drug Delivery Applications
Another research project explored the use of PEG-based compounds as drug carriers. Tetraethylene glycol derivatives were found to enhance the solubility and stability of hydrophobic drugs, facilitating their delivery into cells. This study highlighted the potential for using this compound in formulating effective drug delivery systems .
Q & A
Q. What are the common synthetic routes for preparing tetraethylene glycol 4-tert-butyl benzyl ether tosylate, and how can reaction efficiency be optimized?
A typical synthesis involves protecting the hydroxyl group of tetraethylene glycol (TEG) with a trityl (Trt) group, followed by tosylation of the free terminal hydroxyl using p-toluenesulfonyl chloride (TsCl). For example, Trt-protected TEG (TrtO-PEG4-OH) can be converted to TrtO-PEG4-OTs via reaction with TsCl under basic conditions. Chain extension reactions may employ sodium hydride (NaH) and excess TEG in tetrahydrofuran (THF) under reflux to form longer polyethylene glycol (PEG) derivatives. Optimization includes dropwise addition of TsCl to minimize side products and rigorous purification via column chromatography to isolate the target compound .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming structural integrity. For instance, the disappearance of tosylate proton signals (~δ 7.3–7.8 ppm) and emergence of methylene signals (δ 3.5–3.7 ppm) in the PEG chain confirm successful chain extension. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can assess purity, with GC-MS methods optimized for glycol ethers using columns like Rxi-1301Sil MS for resolution .
Advanced Research Questions
Q. What strategies mitigate side-product formation during chain extension reactions using this tosylate?
Side products like bis-tritylated PEG derivatives (e.g., TrtO-PEG12-OTrt) arise from incomplete conversion or over-alkylation. Key strategies include:
- Controlled addition : Dropwise addition of the tosylate precursor to limit unintended coupling.
- Reaction monitoring : Real-time NMR or thin-layer chromatography (TLC) to track reactant consumption.
- Purification : Size-exclusion chromatography (SEC) or preparative HPLC to separate high-molecular-weight byproducts .
Q. How does the tert-butyl benzyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The bulky tert-butyl group sterically hinders nucleophilic attack at the benzyl ether site, directing reactivity toward the tosylate group. This selectivity is advantageous in multi-step syntheses, where the tosylate serves as a leaving group for PEG chain elongation or conjugation. Comparative studies with unsubstituted benzyl ethers show slower kinetics but higher regioselectivity in SN2 reactions .
Q. What methodologies enable the use of this compound in bioelectronic applications, such as tethered lipid bilayers?
The tosylate’s electrophilic nature allows functionalization with thiol-terminated spacers (e.g., benzyl disulfide tetraethylene glycol phytanol) for tethering lipid bilayers to gold surfaces. Co-adsorption with polar spacer molecules (e.g., benzyl disulfide tetraethylene glycol) controls tethering density, as confirmed by neutron reflectometry or electrochemical impedance spectroscopy. This approach is critical for designing biosensors with tunable membrane fluidity .
Q. How do solvent systems affect the stability and reactivity of this tosylate in organic synthesis?
Polar aprotic solvents like THF or dimethylformamide (DMF) enhance solubility and stabilize intermediates during SN2 reactions. However, DMF may accelerate hydrolysis of the tosylate group in the presence of moisture. Anhydrous conditions with molecular sieves or inert gas purging are recommended. Solvent selection also impacts reaction rates; for example, THF facilitates faster chain extension compared to dichloromethane (DCM) due to improved PEG solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
